molecular formula C9H11Cl B093460 1-Chloro-3-phenylpropane CAS No. 104-52-9

1-Chloro-3-phenylpropane

Cat. No.: B093460
CAS No.: 104-52-9
M. Wt: 154.63 g/mol
InChI Key: XZBXAYCCBFTQHH-UHFFFAOYSA-N
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Description

1-Chloro-3-phenylpropane (CAS 104-52-9) is an alkyl halide with the molecular formula C₉H₁₁Cl and a molecular weight of 154.64 g/mol. Structurally, it consists of a propane chain substituted with a phenyl group and a chlorine atom at the terminal carbon, making it a primary chloroalkane . Key physical properties include:

  • Boiling point: 221°C
  • Density: 1.046 g/cm³
  • Appearance: Colorless liquid
  • Solubility: Slightly soluble in water, miscible with organic solvents .

This compound is used primarily as a pharmaceutical intermediate, notably as Alverine Citrate Impurity A , and in synthesizing amines (e.g., 3-phenylpropylamine) via nucleophilic substitution . Its aromatic substituent enhances stability and influences reactivity in catalytic processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-3-phenylpropane can be synthesized through the reaction of benzene with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of propylbenzene. This process involves the reaction of propylbenzene with chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), at elevated temperatures. The reaction is carefully monitored to control the degree of chlorination and to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-phenylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis

1-Chloro-3-phenylpropane is primarily utilized as an intermediate in organic synthesis. Its ability to undergo nucleophilic substitution reactions makes it valuable for producing a variety of organic compounds.

Key Applications in Chemical Synthesis:

  • Pharmaceuticals : It is crucial in synthesizing drugs such as alverine, which is used to treat gastrointestinal disorders like flatulence and digestive tract pain .
  • Agrochemicals : The compound is also involved in the production of various agrochemical products, enhancing agricultural efficiency and pest control.

Biological Applications

The biological activity of this compound has been extensively studied, revealing its potential therapeutic benefits and metabolic pathways.

Case Studies and Research Findings

  • Alverine Citrate Efficacy :
    • Clinical trials have indicated that alverine citrate, derived from this compound, significantly alleviates symptoms associated with irritable bowel syndrome (IBS). Patients reported reduced abdominal pain and discomfort following treatment.
  • Toxicological Assessments :
    • The Ames test has shown moderate toxicity for this compound, suggesting potential mutagenic effects at higher concentrations. This underscores the importance of careful dosage considerations in therapeutic applications.
  • Metabolic Studies :
    • Research indicates that similar compounds can undergo biotransformation via cytochrome P450 enzymes, influencing their pharmacokinetics and overall biological activity. This highlights the need for further studies on the metabolic pathways involving this compound.

Industrial Applications

In industrial settings, this compound is used in the production of polymers, resins, and other industrial chemicals. Its synthesis typically involves chlorination processes that are carefully monitored to control the degree of chlorination and ensure the desired product is obtained.

Synthetic Routes

The compound can be synthesized through various methods:

  • Chlorination of Propylbenzene : This method involves the reaction of propylbenzene with chlorine gas in the presence of a catalyst such as ferric chloride at elevated temperatures .

Data Tables

Application AreaSpecific UseMethodology
PharmaceuticalsAlverine synthesisDerived from this compound
AgrochemicalsProduction of pesticidesIntermediate in chemical synthesis
Industrial ChemicalsProduction of polymersChlorination processes

Mechanism of Action

The mechanism of action of 1-Chloro-3-phenylpropane involves its ability to undergo nucleophilic substitution reactions. The chlorine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted products depending on the nucleophile used . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile and the reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1-Chloro-3-phenylpropane with structurally or functionally related chlorinated compounds:

Compound CAS Number Molecular Formula Boiling Point (°C) Hydrogen Bond Donor (A) Hydrogen Bond Acceptor (B) Polarizability
This compound 104-52-9 C₉H₁₁Cl 221 0 Small (π-electrons) Low
Benzyl chloride 100-44-7 C₇H₇Cl 179 0 Small (π-electrons) Moderate
2-Chlorotoluene 95-49-8 C₇H₇Cl 159 0 Small Moderate
4-Chlorophenol 106-48-9 C₆H₅ClO 220 1 (OH donor) Moderate (O and Cl) High
Dibenzofuran 132-64-9 C₁₂H₈O 285 0 Moderate (O atom) High

Key Observations :

  • Boiling Points : The higher boiling point of this compound compared to benzyl chloride or 2-chlorotoluene is attributed to its larger molecular weight and stronger van der Waals forces from the phenylpropane chain .
  • Hydrogen Bonding: Unlike 4-chlorophenol, this compound lacks hydrogen bond donors (A=0) but exhibits weak hydrogen bond basicity due to π-electrons in the aromatic ring .
  • Polarizability : The chlorine atom in this compound contributes to lower polarizability compared to dibenzofuran, which has delocalized π-electrons in fused aromatic rings .

Reactivity in Catalytic Reactions

Rhodium-Catalyzed Formylation

This compound and benzyl chloride both undergo formylation with rhodium catalysts to yield linear aldehydes. However, the phenyl group in this compound stabilizes intermediates, enabling 75–80% yields despite its primary chloride structure .

Substrate Reaction Yield (%)
This compound 75–80
Benzyl chloride 75
Linear alkyl chlorides 58–85

Cross-Electrophile Sulfonylation

In zinc-mediated sulfonylation, this compound reacts with iodocyclohexane to produce sulfones in 92% yield under optimized conditions. However, its reactivity with bromocyclohexane drops to 23% , highlighting the general trend I > Br > Cl in alkyl halide reactivity .

Biological Activity

1-Chloro-3-phenylpropane, also known as 3-phenylpropyl chloride, is an organic compound with the molecular formula C9H11Cl. It is primarily recognized for its role as an intermediate in the synthesis of various pharmaceuticals, including alverine, which is used to treat gastrointestinal disorders such as flatulence and digestive tract pain . This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is a colorless liquid with a boiling point of approximately 97–98 °C. Its structure consists of a phenyl group attached to a three-carbon chain with a chlorine substituent at one end. The compound exhibits moderate lipophilicity, indicated by its log P values ranging from 2.29 to 3.56, suggesting its ability to permeate biological membranes .

Pharmacological Activity

This compound has been studied for its potential biological activities, particularly in relation to its derivatives. The following table summarizes key pharmacological properties:

Property Value
Human Intestinal AbsorptionHigh (1.0)
Blood-Brain Barrier PenetrationYes (0.9696)
CYP450 InhibitionCYP2D6 Inhibitor
Ames Test ResultAMES Toxicity (0.5561)

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Alverine Synthesis : As an intermediate in the synthesis of alverine citrate, it plays a crucial role in treating smooth muscle spasms in the gastrointestinal tract .
  • Enzyme Interaction : The compound acts as an inhibitor for certain cytochrome P450 enzymes, particularly CYP2D6, which may influence drug metabolism and efficacy .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound and its derivatives:

  • Alverine Citrate Efficacy : Clinical trials have demonstrated that alverine citrate, derived from this compound, significantly alleviates symptoms associated with irritable bowel syndrome (IBS) . Patients reported reduced abdominal pain and discomfort following treatment.
  • Toxicological Assessments : The Ames test indicated moderate toxicity for this compound, suggesting potential mutagenic effects at higher concentrations . This highlights the need for careful dosage considerations in therapeutic applications.
  • Metabolic Studies : Research on metabolic pathways has shown that compounds similar to this compound can undergo biotransformation via cytochrome P450 enzymes, affecting their pharmacokinetics and overall biological activity .

Properties

IUPAC Name

3-chloropropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H11Cl/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBXAYCCBFTQHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10146206
Record name (3-Chloropropyl)benzene
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Molecular Weight

154.63 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-52-9
Record name 1-Chloro-3-phenylpropane
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Record name 1-Chloro-3-phenylpropane
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Record name (3-CHLOROPROPYL)BENZENE
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Synthesis routes and methods

Procedure details

The rates of reaction of LiCl with glycol-containing sulfonate esters 2 were compared with their corresponding ortho-methylcarboxyphenyl sulfonates 3 and tosylates 4 (Table 1). In each case, substrates 2 reacted significantly faster than sulfonates 3. For example, the NALG derivative of 3-phenyl propanol (2a) reacted with LiCl to give 3-phenylpropyl chloride in 0.5 h and in 98% yield which was over 8 times faster than the reaction with the electronically similar 3a (Table 1, entries 1 and 2). Comparing the rates of reaction of 3a with 4a (entry 3) seems to indicate that the ortho-positioned ester of 3a confers a 4 to 5 fold rate enhancement. Thus, it is an advantage of the invention that the diethylene glycol unit of 2a is responsible for the additional 8 fold chloride addition rate enhancement of 2a relative to 3a. Furthermore, when the diethylene glycol unit of 2a was replaced with a linear hydrocarbon chain as in 5a (the hydrocarbon equivalent of the diethylene glycol unit of 2a), the substrate behaved similar to methyl ester derivative 3a (compare entries 2 and 4). Methylcarboxyphenyl sulfonates of secondary alcohols analogous to 3a were prepared (3b and 3c), however, these substrates failed to give the corresponding alkyl chloride product when reacted with LiCl. Instead, numerous unidentified side products were observed. Thus the chlorination rates of diethylene glycol-containing NALG derivatives of 1-phenyl-2-propanol and 4-decanol (2b and 2c) were compared with their corresponding tosylates 4b and 4c (entries 5-8). In both cases a significant rate enhancement was observed. For example tosylate 4c gave only a 5% conversion to the alkyl chloride after 24 h while NALG 2c gave the chloride product in 96% yield after only 6 hours (compare entries 7 and 8).
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Chloro-3-phenylpropane
1-Chloro-3-phenylpropane
1-Chloro-3-phenylpropane
1-Chloro-3-phenylpropane
1-Chloro-3-phenylpropane
1-Chloro-3-phenylpropane

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